Ragaglitazar

説明

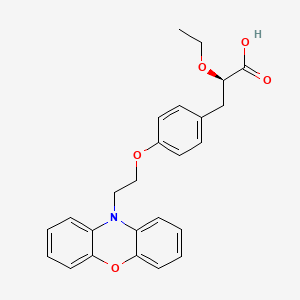

a phenoxazine analogue of phenyl propanoic acid; this compound is a coligand of PPARalpha and PPARgamma

特性

CAS番号 |

222834-30-2 |

|---|---|

分子式 |

C25H25NO5 |

分子量 |

419.5 g/mol |

IUPAC名 |

(2R)-2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)/t24-/m1/s1 |

InChIキー |

WMUIIGVAWPWQAW-XMMPIXPASA-N |

異性体SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |

正規SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |

外観 |

Solid powder |

他のCAS番号 |

222834-30-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(-) DRF 2725 (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid DRF 2725 DRF-2725 DRF2725 NNC 61-0029 ragaglitaza |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ragaglitazar on PPAR Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanism of action of Ragaglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a phenoxazine analogue of phenyl propanoic acid that functions as a ligand for both PPARα and PPARγ.[1] These receptors are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which play crucial roles in the regulation of lipid and glucose metabolism.[1] Upon activation by a ligand like this compound, the PPAR receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

Activation of PPARα, predominantly expressed in the liver, kidney, and heart, leads to increased fatty acid oxidation and a reduction in triglyceride synthesis and secretion.[1] Conversely, PPARγ is most abundant in adipose tissue and its activation promotes adipocyte differentiation, enhances insulin sensitivity, and facilitates glucose uptake in peripheral tissues.[3] By acting as a dual agonist, this compound combines the therapeutic benefits of both PPARα and PPARγ activation, offering a comprehensive approach to managing metabolic disorders characterized by dyslipidemia and insulin resistance.

Quantitative Analysis of Receptor Activation

The efficacy and potency of this compound as a dual PPAR agonist have been quantified in several studies. The following table summarizes the key in vitro activation data for this compound in comparison to other PPAR agonists.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | PPARγ | EC50 | 324 nM | |

| This compound | PPARγ | EC50 | 0.57 µM (570 nM) | |

| This compound | PPARα | EC50 | 270 nM | |

| Rosiglitazone | PPARγ | EC50 | 196 nM | |

| Rosiglitazone | PPARγ | EC50 | 0.16 µM (160 nM) | |

| WY 14,643 | PPARα | EC50 | 8.1 µM (8100 nM) |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathway of this compound

The following diagram illustrates the signaling cascade initiated by this compound's interaction with PPARα and PPARγ.

Caption: Signaling pathway of this compound as a dual PPARα/γ agonist.

Experimental Protocols

The characterization of this compound's activity on PPAR receptors involves several key experimental techniques. Below are detailed methodologies for commonly cited assays.

This assay is fundamental for determining the functional activity of a compound as a receptor agonist.

Objective: To quantify the ability of this compound to activate PPARα and PPARγ and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

COS-1 cells are typically used for these assays.

-

Cells are seeded in multi-well plates (e.g., 24-well or 96-well) and allowed to adhere.

-

Transient co-transfection is performed using a lipid-based transfection reagent like Lipofectamine® 2000.

-

The following plasmids are co-transfected:

-

An expression vector for the full-length PPARα or PPARγ receptor, or a chimeric receptor containing the ligand-binding domain (LBD) of the PPAR fused to a GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing multiple copies of a PPRE or a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically Firefly luciferase.

-

A control plasmid, such as pRL-TK or one expressing Renilla luciferase, is included to normalize for transfection efficiency.

-

-

-

Compound Treatment:

-

Following a post-transfection incubation period (e.g., 4-5 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., Rosiglitazone for PPARγ, WY 14,643 for PPARα), or a vehicle control (e.g., DMSO).

-

Cells are incubated with the compounds for a specified duration, typically 24 hours.

-

-

Luciferase Assay:

-

After incubation, cells are lysed.

-

The activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The Firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

-

The fold activation is calculated relative to the vehicle control.

-

Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.

-

The following diagram outlines the typical workflow for a PPAR transactivation assay.

Caption: Generalized workflow for a PPAR transactivation assay.

Objective: To determine the binding affinity of this compound to PPARα and PPARγ receptors.

Methodology:

-

Receptor Preparation:

-

The ligand-binding domains (LBDs) of human PPARα and PPARγ are expressed as fusion proteins (e.g., with GST or His-tags) in a suitable expression system (e.g., E. coli) and purified.

-

-

Assay Setup:

-

The assay is typically performed in a multi-well plate format.

-

Each well contains the purified PPAR-LBD, a constant concentration of a radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ), and varying concentrations of the unlabeled competitor ligand (this compound).

-

-

Incubation:

-

The mixture is incubated for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Techniques such as scintillation proximity assay (SPA), filtration, or size-exclusion chromatography are used to separate the receptor-bound radioligand from the unbound radioligand.

-

-

Quantification:

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the concentration of the competitor ligand.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

This compound's dual agonism on PPARα and PPARγ provides a multifaceted approach to improving metabolic health by simultaneously addressing dyslipidemia and insulin resistance. The quantitative data from in vitro assays clearly demonstrate its potent activity on both receptor isoforms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel PPAR modulators. The development of this compound was halted due to adverse effects, highlighting the complexities of dual-agonist therapies. Nevertheless, the study of its mechanism of action continues to provide valuable insights into the therapeutic potential of targeting PPARs.

References

- 1. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The dual PPARα/γ agonist, this compound, improves insulin sensitivity and metabolic profile equally with pioglitazone in diabetic and dietary obese ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Ragaglitazar: A Dual PPARα/γ Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ragaglitazar, also known by its developmental codes (-) DRF 2725 and NNC 61-0029, is a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1] Developed as a phenoxazine analogue of phenyl propanoic acid, it was designed to combine the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation, offering a promising therapeutic approach for the management of type 2 diabetes and dyslipidemia. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of targeting both PPARα and PPARγ to address the multifaceted nature of metabolic syndrome. PPARα activation is known to regulate fatty acid oxidation and reduce triglyceride levels, while PPARγ activation improves insulin sensitivity. A dual agonist was hypothesized to offer a more comprehensive treatment for patients with type 2 diabetes who often present with both hyperglycemia and dyslipidemia.[1]

Synthesis of this compound

The synthesis of this compound has been approached through various methods, with a focus on establishing a scalable and efficient process.

Initial Linear Synthesis

An early synthesis of this compound involved a six-step linear procedure. However, this method was limited by a low overall yield of 7% and required five chromatographic separation steps, making it less suitable for large-scale production.

Improved Convergent Synthesis

A more efficient, convergent synthetic strategy was later developed, which is more applicable for large-scale manufacturing.[2][3] This improved method is based on the condensation of two key intermediates. The general approach involves the synthesis of a phenoxazine ether fragment and a chiral propanoic acid side chain, which are then combined in a penultimate step.[1] This strategy minimizes the exposure of the sensitive phenoxazine core to harsh reaction conditions. A novel enzymatic kinetic resolution step was also incorporated to ensure high enantiomeric purity of the final compound.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

-

PPARα Activation: Leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in decreased plasma triglycerides and very-low-density lipoprotein (VLDL) levels.

-

PPARγ Activation: Promotes the expression of genes that enhance insulin sensitivity, glucose uptake in peripheral tissues, and adipocyte differentiation.

This dual activation addresses both the dyslipidemia and insulin resistance characteristic of type 2 diabetes.

Quantitative Data

The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | PPARα | PPARγ | Reference |

| IC50 | 0.98 µM | 0.092 µM | |

| EC50 | 270 nM | 324 nM |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Parameter | Dose | Result | Reference |

| ob/ob Mice | Plasma Glucose | <0.03 mg/kg (ED50) | Significant Reduction | |

| Plasma Triglycerides | 6.1 mg/kg (ED50) | Significant Reduction | ||

| Plasma Insulin | <0.1 mg/kg (ED50) | Significant Reduction | ||

| Zucker fa/fa Rats | Plasma Triglycerides | 3 mg/kg | 74% Reduction | |

| Plasma Insulin | 3 mg/kg | 53% Reduction | ||

| High-Fat-Fed Rats | Triglyceride Lowering | 3.95 mg/kg (ED50) | Significant Reduction | |

| Cholesterol Lowering | 3.78 mg/kg (ED50) | Significant Reduction | ||

| HDL-C Increase | 0.29 mg/kg (ED50) | Significant Increase |

Table 3: Clinical Efficacy of this compound in Type 2 Diabetic Patients (12-Week Study)

| Parameter | 1 mg Dose | 4 mg Dose | 10 mg Dose | Reference |

| Fasting Plasma Glucose | -48 mg/dL | -74 mg/dL | -77 mg/dL | |

| Triglycerides | -40% | -62% | -51% | |

| Free Fatty Acids | -36% | -54% | -62% | |

| Apolipoprotein B | -13% | -29% | -25% | |

| LDL Cholesterol | - | -14% | -19% | |

| Total Cholesterol | - | -16% | -15% | |

| HDL Cholesterol | +20% | +31% | - | |

| A1C | -0.5% | -1.3% | -1.1% |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques and may require optimization for specific laboratory conditions.

Convergent Synthesis of this compound (Generalized)

References

Pharmacological Profile of Ragaglitazar: A Dual PPARα/γ Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ragaglitazar, also known as DRF 2725 or NNC 61-0029, is a potent dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the alpha (PPARα) and gamma (PPARγ) isoforms.[1] As a member of the glitazar class of drugs, it was developed to concurrently manage the multifaceted metabolic dysregulations characteristic of type 2 diabetes, including hyperglycemia and dyslipidemia. By activating both PPARα and PPARγ, this compound modulates the expression of a suite of genes involved in glucose and lipid homeostasis, thereby offering a comprehensive therapeutic approach.[2] This document provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: Dual PPAR Agonism

Peroxisome proliferator-activated receptors are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[3] The three identified subtypes, α, γ, and δ, each play distinct roles in metabolic regulation and are expressed in different tissues.[1]

-

PPARα: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1] Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation (e.g., CPT1, ACO) and a reduction in apolipoprotein CIII (Apo CIII) expression, which in turn lowers plasma triglycerides and increases high-density lipoprotein (HDL) cholesterol levels.

-

PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and lipid storage. Activation of PPARγ enhances insulin sensitivity by promoting the uptake of fatty acids into adipocytes, thereby reducing circulating free fatty acids and improving glucose uptake in muscle and adipose tissues.

This compound functions by binding to and activating both PPARα and PPARγ. This dual agonism allows it to simultaneously address both the dyslipidemia (via PPARα) and insulin resistance (via PPARγ) components of type 2 diabetes. Upon activation by this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Pharmacological Data

In Vitro Potency and Efficacy

The activity of this compound has been characterized in cell-based transactivation assays, which measure the ability of a compound to activate a receptor and induce the expression of a reporter gene. This compound demonstrates potent activation of both human PPARα and PPARγ isoforms.

| Compound | Target | Potency (EC50) | Maximal Activation | Reference |

| This compound | PPARγ | 324 nM | Similar to Rosiglitazone | |

| Rosiglitazone | PPARγ | 196 nM | 100% (Reference) | |

| This compound | PPARα | 270 nM | More potent than WY 14,643 | |

| WY 14,643 | PPARα | 8.1 µM | - | |

| This compound | PPARγ | 0.57 µM | 117% (vs. Rosiglitazone) | |

| Rosiglitazone | PPARγ | 0.16 µM | 100% (Reference) |

Table 1: In Vitro Activity of this compound on PPARγ and PPARα.

In Vivo Efficacy in Animal Models

This compound has been extensively studied in various rodent models of insulin resistance, diabetes, and dyslipidemia. These studies demonstrate its potent effects on improving both glycemic control and lipid profiles.

Table 2: Efficacy in ob/ob Mice (9-day treatment)

| Parameter | ED50 (mg/kg) |

| Plasma Glucose Reduction | <0.03 |

| Plasma Insulin Reduction | <0.1 |

| Plasma Triglyceride Reduction | 6.1 |

Table 3: Efficacy in High-Fat-Fed Hyperlipidemic Rats

| Parameter | ED50 (mg/kg) |

| Triglyceride Lowering | 3.95 |

| Cholesterol Lowering | 3.78 |

| HDL-C Increase | 0.29 |

Table 4: Comparative Efficacy in Zucker fa/fa Rats (9-day treatment)

| Treatment (Dose) | Triglyceride Reduction | FFA Reduction | Insulin Reduction |

| This compound (3 mg/kg) | 74% | 53% | 53% |

| KRP-297 (3 mg/kg) | 60% | 50% | 48% |

| Rosiglitazone (3 mg/kg) | Similar to this compound (1 mg/kg) | - | - |

| Metformin (100 mg/kg) | 15% | 40% | 30% |

In these animal models, this compound also demonstrated significant improvements in oral glucose tolerance and hepatic triglyceride secretion rates, often with greater efficacy than comparator agents like fenofibrate and KRP-297. Furthermore, treatment with this compound led to increased activity of lipoprotein lipase (LPL) in both liver and fat, and carnitine palmitoyltransferase 1 (CPT1) in the liver, consistent with its dual PPAR activation mechanism.

Clinical Efficacy in Type 2 Diabetes Patients

Clinical trials in subjects with type 2 diabetes have confirmed the beneficial metabolic effects of this compound observed in preclinical models.

Table 5: Effects of this compound in Type 2 Diabetic Subjects (12-week, placebo-controlled study)

| Parameter | This compound (1 mg) | This compound (4 mg) | This compound (10 mg) | Pioglitazone (45 mg) | Placebo |

| Fasting Plasma Glucose (mg/dL) | -48 | -74 | -77 | ~ -48 | - |

| HbA1c (%) | -0.5 | -1.3 | -1.1 | -0.3 | - |

| Triglycerides (%) | -40% | -62% | -51% | ~ -40% | - |

| Free Fatty Acids (%) | -36% | -54% | -62% | - | - |

| HDL Cholesterol (%) | +20% | +31% | - | - | - |

| LDL Cholesterol (%) | - | -14% | -19% | - | - |

| Apolipoprotein B (%) | -13% | -29% | -25% | - | - |

All changes are significant decreases from baseline compared to placebo, except for HDL Cholesterol which is a significant increase.

A separate study administering 4 mg of this compound for 21 days showed mean decreases from baseline in fasting plasma glucose (18%), triglycerides (36%), free fatty acids (49%), LDL cholesterol (21%), and an increase in HDL cholesterol (33%). The most common adverse events reported in clinical trials included peripheral edema, weight gain, and anemia, which are known class effects of PPARγ agonists.

Experimental Protocols

In Vitro PPAR Transactivation Assay

This assay is fundamental for determining the potency and efficacy of PPAR agonists.

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured under standard conditions.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression plasmid encoding a chimeric receptor, consisting of the ligand-binding domain (LBD) of human or rat PPARα or PPARγ fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).

-

A reporter plasmid containing a promoter with multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene, typically luciferase.

-

-

Compound Treatment: Transfected cells are incubated with varying concentrations of the test compound (e.g., this compound), a reference agonist, and a vehicle control.

-

Luciferase Assay: After an incubation period (e.g., 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control. Dose-response curves are generated to calculate the EC50 (the concentration that produces 50% of the maximal response) and the maximal activation relative to a reference full agonist.

Animal Models for Diabetes and Dyslipidemia

-

ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, hyperglycemia, and insulin resistance. They are a widely used model for type 2 diabetes.

-

Zucker fa/fa Rats: These rats possess a defect in the leptin receptor, resulting in obesity, hyperinsulinemia, insulin resistance, and hyperlipidemia. They are a robust model for studying obesity and type IV hyperlipidemia.

-

High-Fat Diet (HFD)-Induced Models: Feeding rodents (rats, hamsters, mice) a diet rich in fat induces obesity, insulin resistance, and dyslipidemia, mimicking metabolic syndrome in humans. This model is useful for evaluating therapeutic agents that target diet-induced metabolic disorders.

Typical In Vivo Experimental Workflow

Gene Expression Analysis (RT-PCR)

To confirm the mechanism of action at the molecular level, changes in the expression of PPAR target genes are measured.

-

Tissue Collection: Liver and adipose tissues are collected from treated and control animals at the end of the study.

-

RNA Isolation: Total RNA is extracted from the tissues using standard methods.

-

Reverse Transcription (RT): The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for PCR with primers specific to target genes (e.g., Acyl-CoA Oxidase (ACO), Carnitine Palmitoyltransferase 1 (CPT1), Lipoprotein Lipase (LPL), Adipocyte Protein 2 (aP2)) and a housekeeping gene (e.g., GAPDH, 36B4) for normalization.

-

Data Analysis: The relative expression of the target genes in the treated groups is calculated and compared to the vehicle control group to determine the fold-change in expression.

Conclusion

This compound is a dual PPARα and PPARγ agonist that demonstrates a potent and comprehensive pharmacological profile for the management of type 2 diabetes and associated dyslipidemia. In vitro studies confirm its high potency for both PPAR isoforms. Extensive preclinical data from various animal models highlight its superior efficacy in improving glycemic control, reducing insulin resistance, and correcting atherogenic lipid profiles when compared to single-target agonists. Clinical studies in humans have corroborated these findings, showing significant improvements in fasting glucose, HbA1c, triglycerides, and HDL cholesterol. The dual-acting mechanism of this compound, which simultaneously targets lipid and glucose metabolism, represents a rational and effective therapeutic strategy for complex metabolic disorders. However, its clinical development was halted due to safety concerns, a fate shared by several other dual PPAR agonists. Nevertheless, the study of this compound has provided invaluable insights into the integrated regulation of metabolism by PPARs and continues to inform the development of next-generation metabolic therapies.

References

Ragaglitazar: A Dual PPARα/γ Agonist for Metabolic Disease Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ragaglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), developed for the management of type 2 diabetes and dyslipidemia. By simultaneously activating both PPARα and PPARγ, this compound offers a multifaceted approach to metabolic regulation, targeting both insulin resistance and lipid dysregulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its evaluation.

Introduction

Peroxisome Proliferator-Activated Receptors are a group of nuclear receptors that function as ligand-activated transcription factors. The three main isoforms, PPARα, PPARγ, and PPARδ (also known as β), play crucial roles in the regulation of glucose and lipid metabolism, as well as inflammation.

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, and a reduction in plasma triglycerides.

-

PPARγ is predominantly found in adipose tissue, where it is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.

Dual PPAR agonists, such as this compound, were designed to combine the beneficial effects of both PPARα and PPARγ activation, thereby offering a comprehensive treatment for the interconnected pathologies of type 2 diabetes and atherogenic dyslipidemia.

Mechanism of Action

This compound binds to and activates both PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The dual agonism of this compound leads to:

-

Improved Insulin Sensitivity: Primarily through PPARγ activation, leading to enhanced glucose uptake in peripheral tissues.

-

Enhanced Lipid Metabolism: Through PPARα activation, resulting in increased fatty acid oxidation and reduced triglyceride synthesis in the liver. This leads to a decrease in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

dot

Ragaglitazar: A Preclinical Profile of a Dual PPAR Agonist in Cardiometabolic Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ragaglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR gamma (PPARγ), developed for the treatment of type 2 diabetes and dyslipidemia. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, drawing from a range of in vivo studies in established animal models of metabolic disease. The data presented herein demonstrates this compound's significant efficacy in improving glycemic control and lipid profiles, highlighting its potential as a therapeutic agent for cardiometabolic disorders. This document details the experimental protocols utilized in these key preclinical studies and presents quantitative data in a clear, tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and experimental design.

Introduction

The rising prevalence of type 2 diabetes and associated dyslipidemia necessitates the development of novel therapeutic agents that can address both hyperglycemia and abnormal lipid metabolism. This compound emerged as a promising candidate by simultaneously activating both PPARα and PPARγ. PPARγ activation is known to enhance insulin sensitivity, while PPARα activation plays a crucial role in lipid metabolism, primarily by increasing fatty acid oxidation. This dual agonism suggests a synergistic effect, offering a comprehensive treatment for the multifaceted nature of metabolic syndrome. This guide summarizes the key preclinical findings that have elucidated the pharmacokinetic and pharmacodynamic profile of this compound.

Pharmacodynamics: In Vivo Efficacy

This compound has demonstrated robust efficacy in various preclinical models of insulin resistance and dyslipidemia. The following sections summarize its effects on glucose and lipid metabolism.

Glucose Metabolism

In insulin-resistant and hyperglycemic ob/ob mice, this compound treatment for 9 days resulted in a dose-dependent reduction in plasma glucose and insulin levels.[1] A significant improvement in glucose tolerance was also observed.[1] Similarly, in insulin-resistant but normoglycemic Zucker fa/fa rats, this compound administration for 9 days led to a dose-dependent decrease in plasma insulin.[1]

Lipid Metabolism

This compound exhibited potent lipid-lowering effects across multiple preclinical models. In ob/ob mice and Zucker fa/fa rats, it caused a significant dose-dependent reduction in plasma triglycerides and free fatty acids (FFAs).[1] In a high-fat-fed hyperlipidemic rat model, this compound demonstrated significant triglyceride and cholesterol-lowering activity.[1] Furthermore, in a high-fat-fed hamster model, a 1 mg/kg dose of this compound led to an 83% reduction in triglycerides and a 61% reduction in total cholesterol.

The mechanisms underlying these lipid-lowering effects include reduced hepatic triglyceride secretion and improved clearance of plasma triglycerides. This compound treatment also led to an increase in the activity of lipoprotein lipase (LPL) in both adipose tissue and the liver, as well as increased hepatic carnitine palmitoyltransferase I (CPT1) and carnitine acetyltransferase (CAT) activity. These enzymatic changes suggest an enhanced catabolism of lipids.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical pharmacodynamic studies of this compound.

Table 1: Efficacy of this compound in ob/ob Mice

| Parameter | ED₅₀ (mg/kg) |

| Plasma Glucose Reduction | <0.03 |

| Plasma Triglyceride Reduction | 6.1 |

| Plasma Insulin Reduction | <0.1 |

ED₅₀ values were determined after 9 days of oral administration.

Table 2: Efficacy of this compound in Zucker fa/fa Rats

| Parameter | Maximum Reduction (%) at 3 mg/kg |

| Plasma Triglyceride | 74 |

| Plasma Insulin | 53 |

| Hepatic Triglyceride Secretion | 32 |

| Triglyceride Clearance | 50 |

Values represent the maximum percentage reduction observed after 9 days of oral administration.

Table 3: Efficacy of this compound in High-Fat-Fed Hyperlipidemic Rats

| Parameter | ED₅₀ (mg/kg) |

| Triglyceride Lowering | 3.95 |

| Cholesterol Lowering | 3.78 |

| HDL-C Increase | 0.29 |

ED₅₀ values were determined after oral administration.

Table 4: Enzymatic and Gene Expression Changes with this compound Treatment

| Parameter | Fold or Percent Change | Animal Model |

| Adipose Tissue LPL Activity | +78% | High-fat-fed rats |

| Liver LPL Activity | +167% | High-fat-fed rats |

| Liver CPT1 Activity | +120% | High-fat-fed rats |

| Liver CAT Activity | +819% | High-fat-fed rats |

| Liver Acyl CoA Oxidase (ACO) mRNA | Significant Induction | High-fat-fed rats |

| Adipose aP2 mRNA | Significant Induction | High-fat-fed rats |

Changes were observed after treatment with this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound is absorbed, with pharmacokinetic parameters varying across species. It exhibits a low clearance rate in mice, rats, and rabbits, while a moderately high clearance rate is observed in dogs. The primary route of elimination for this compound is through bile.

Table 5: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Clearance (Cl/F) |

| Mice | Low (<5% of hepatic blood flow) |

| Rats | Low (<5% of hepatic blood flow) |

| Rabbits | Low (<5% of hepatic blood flow) |

| Dogs | Moderately High (>15% of hepatic blood flow) |

Cl/F denotes clearance after oral administration.

Experimental Protocols

This section provides a detailed description of the methodologies used in the key preclinical studies of this compound.

Animal Models

-

ob/ob Mice: Male C57BL/6J-ob/ob mice were used as a model of genetic obesity, insulin resistance, and hyperglycemia.

-

Zucker fa/fa Rats: Male Zucker fa/fa rats were used as a model of genetic obesity and insulin resistance with normoglycemia.

-

High-Fat-Fed Rats: Sprague-Dawley rats were fed a high-fat diet to induce hyperlipidemia.

-

High-Fat-Fed Hamsters: Syrian hamsters were fed a high-fat diet to induce hyperlipidemia.

Drug Administration

This compound was administered orally by gavage. The vehicle used for suspension was 0.25% carboxymethyl cellulose (CMC).

Pharmacodynamic Assays

-

Oral Glucose Tolerance Test (OGTT): After a 5-hour fast, animals were orally administered glucose (3 g/kg). Blood samples were collected at 0, 15, 30, 60, and 120 minutes post-glucose administration for plasma glucose measurement.

-

Hepatic Triglyceride Secretion: Triton WR 1339 was injected intravenously (250 mg/kg) to block lipoprotein lipase activity. Blood samples were collected at various time points to measure the rate of triglyceride accumulation in the plasma, which reflects the hepatic secretion rate.

-

Lipoprotein Lipase (LPL) Activity Assay: LPL activity in adipose and liver tissues was measured using established procedures.

-

Carnitine Palmitoyltransferase I (CPT1) and Carnitine Acetyltransferase (CAT) Activity Assays: The activities of CPT1 and CAT in liver mitochondrial fractions were determined using established spectrophotometric methods.

-

mRNA Expression Analysis: The mRNA levels of acyl CoA oxidase (ACO) in the liver and aP2 in adipose tissue were quantified to assess the transcriptional effects of this compound.

Pharmacokinetic Studies

-

Blood Sampling: For pharmacokinetic analysis, blood samples were collected at predetermined time points following oral administration of this compound.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

Caption: this compound's dual activation of PPARα and PPARγ.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for preclinical pharmacodynamic evaluation.

Pharmacokinetic Study Workflow

Caption: Workflow for preclinical pharmacokinetic studies.

Conclusion

The preclinical data for this compound strongly support its profile as a potent dual PPARα/γ agonist with significant beneficial effects on both glucose and lipid metabolism. Its ability to improve insulin sensitivity, reduce hyperglycemia, and correct dyslipidemia in various animal models underscores its therapeutic potential for the management of type 2 diabetes and related metabolic disorders. The pharmacokinetic profile, characterized by oral bioavailability and defined clearance pathways, provides a solid foundation for its clinical development. This comprehensive guide, summarizing the key preclinical findings and methodologies, serves as a valuable resource for researchers and professionals in the field of drug discovery and development for cardiometabolic diseases.

References

Understanding the dual PPARα/γ stimulating activities of Ragaglitazar

An In-depth Technical Guide to the Dual PPARα/γ Stimulating Activities of Ragaglitazar

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation. Three main isotypes have been identified: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, while PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[1]

The therapeutic potential of targeting these receptors is well-established. PPARα agonists, like fibrates, are used to treat dyslipidemia, primarily by lowering triglycerides. PPARγ agonists, such as thiazolidinediones (TZDs), are potent insulin sensitizers used in the management of type 2 diabetes.[2] A therapeutic strategy that combines the benefits of both—simultaneously improving glycemic control and correcting dyslipidemia—led to the development of dual PPARα/γ agonists. This compound (formerly DRF-2725 or NNC-61-0029) is a prominent example of such a compound, designed to act as a co-ligand for both PPARα and PPARγ.[1][3] This guide provides a detailed technical overview of the dual-stimulating activities of this compound, summarizing its in vitro and in vivo efficacy, outlining key experimental methodologies, and illustrating its mechanism of action.

Mechanism of Action: Dual Receptor Activation

This compound exerts its effects by binding to and activating both PPARα and PPARγ. Upon activation by a ligand like this compound, the receptor undergoes a conformational change, leading it to form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding event recruits co-activator proteins and initiates the transcription of genes involved in lipid and glucose metabolism.

Activation of PPARα by this compound primarily influences fatty acid metabolism in the liver. It upregulates genes involved in fatty acid uptake and β-oxidation (e.g., CPT1, ACO) and downregulates the expression of apolipoprotein C-III (ApoCIII), an inhibitor of lipoprotein lipase, thereby enhancing triglyceride clearance. Concurrently, this compound's activation of PPARγ in adipose tissue promotes adipogenesis, enhances insulin-dependent glucose uptake by upregulating GLUT4, and increases the expression of genes like adipocyte fatty acid-binding protein (aP2). This dual action results in a comprehensive improvement of the metabolic profile, addressing both insulin resistance and dyslipidemia.

Caption: this compound activates PPARα and PPARγ, leading to gene transcription and metabolic benefits.

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data on its potency and metabolic effects.

Table 1: In Vitro Activity of this compound and Comparators on Human PPARα and PPARγ

| Compound | PPAR Isotype | EC₅₀ (nM) | Maximal Activation (%) | Reference |

|---|---|---|---|---|

| This compound | PPARα | 270 | > WY 14,643 | |

| PPARα | 3,200 | 97% (vs. WY 14,643) | ||

| PPARγ | 324 | Similar to Rosiglitazone | ||

| PPARγ | 570 | 117% (vs. Rosiglitazone) | ||

| Rosiglitazone | PPARγ | 196 | Similar to this compound | |

| PPARγ | 160 | 100% (Reference) | ||

| WY 14,643 | PPARα | 8,100 | < this compound | |

| PPARα | 12,600 | 100% (Reference) |

EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: In Vivo Efficacy of this compound in Rodent Models of Insulin Resistance and Dyslipidemia

| Animal Model | Parameter | ED₅₀ (mg/kg) | Max Effect at Dose (mg/kg) | % Change | Reference |

|---|---|---|---|---|---|

| ob/ob Mice | Plasma Glucose | < 0.03 | - | - | |

| Plasma Triglyceride | 6.1 | - | - | ||

| Plasma Insulin | < 0.1 | - | - | ||

| Zucker fa/fa Rats | Plasma Triglyceride | - | 3 | -74% | |

| Plasma Insulin | - | 3 | -53% | ||

| High-Fat-Fed Rats | Triglyceride Lowering | 3.95 | - | - | |

| Cholesterol Lowering | 3.78 | - | - | ||

| HDL-C Increase | 0.29 | - | - | ||

| Liver Triglyceride | - | 3 | Eliminated accumulation | ||

| ZDF Rats (Prevention) | HOMA-IR | - | - | -71% | |

| Hyperglycemia | - | - | -68% | ||

| Plasma Lipids | - | - | -48 to -77% |

ED₅₀ (Half-maximal effective dose) is the dose that produces 50% of the maximal effect. HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) is a measure of insulin resistance.

Table 3: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (12-Week Study)

| This compound Dose | Parameter | Mean % Change from Baseline | Reference |

|---|---|---|---|

| 1 mg | Fasting Plasma Glucose | - | |

| Triglycerides | -40% | ||

| Free Fatty Acids | -36% | ||

| HDL Cholesterol | +20% | ||

| 4 mg | Fasting Plasma Glucose | - | |

| Triglycerides | -62% | ||

| Free Fatty Acids | -54% | ||

| HDL Cholesterol | +31% | ||

| LDL Cholesterol | -14% | ||

| 10 mg | Fasting Plasma Glucose | - | |

| Triglycerides | -51% | ||

| Free Fatty Acids | -62% | ||

| LDL Cholesterol | -19% |

Data represents significant changes compared to placebo.

Experimental Protocols

The characterization of dual PPAR agonists like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro PPAR Transactivation Assay

This cell-based assay is fundamental for determining the potency (EC₅₀) and efficacy (maximal activation) of a compound on a specific PPAR isotype.

Objective: To measure the ability of a compound to activate PPARα and PPARγ and induce the expression of a reporter gene.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Plasmids: Two plasmids are required:

-

Expression Plasmid: A plasmid containing a chimeric receptor, which fuses the ligand-binding domain (LBD) of human PPARα or PPARγ to the DNA-binding domain (DBD) of the yeast transcription factor GAL4.

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene downstream of a promoter with multiple copies of the GAL4 Upstream Activation Sequence (UAS).

-

-

Transfection: HEK293T cells are seeded in 96-well plates and co-transfected with the expression and reporter plasmids using a suitable transfection reagent (e.g., lipofectamine).

-

Compound Treatment: After a recovery period (e.g., 24 hours), the cell medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound), a positive control (e.g., WY 14,643 for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compounds for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPAR activation.

-

Data Analysis: The luminescence data is normalized to a control (e.g., β-galactosidase activity or total protein) to account for variations in transfection efficiency and cell number. Dose-response curves are generated using non-linear regression to calculate EC₅₀ and maximal activation values.

In Vivo Efficacy Studies in Rodent Models

Animal models of obesity, insulin resistance, and dyslipidemia are used to evaluate the therapeutic potential of the compound in a physiological context.

Objective: To assess the effect of this compound on glycemic control and lipid profiles in a relevant disease model.

Methodology:

-

Animal Model Selection: Common models include:

-

ob/ob Mice: Genetically obese mice lacking leptin, which develop hyperglycemia, hyperinsulinemia, and insulin resistance.

-

Zucker Diabetic Fatty (ZDF) Rats: A model of genetic obesity and type 2 diabetes.

-

High-Fat Diet (HFD)-Induced Obese Rats: A diet-induced model that mimics metabolic syndrome in humans.

-

-

Acclimatization and Grouping: Animals are acclimatized for at least one week before the study. They are then randomized into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

-

Drug Administration: this compound is typically formulated in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily via oral gavage for a specified duration (e.g., 9 days to 3 weeks).

-

Monitoring: Body weight and food intake are monitored regularly.

-

Metabolic Assessments:

-

Blood Sampling: Blood samples are collected at baseline and at the end of the study to measure fasting plasma glucose, insulin, triglycerides, free fatty acids, and cholesterol.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are given an oral glucose load (e.g., 3 g/kg). Blood glucose is measured at various time points (0, 30, 60, 120 min) to assess glucose disposal. The Area Under the Curve (AUC) for glucose is calculated as a measure of glucose tolerance.

-

-

Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected to analyze triglyceride content and gene expression levels of PPAR target genes (e.g., via RT-qPCR).

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the treated groups with the vehicle control group. ED₅₀ values are calculated where a dose-response relationship is established.

Caption: A typical workflow for characterizing a dual PPAR agonist from in vitro screening to clinical trials.

Conclusion

This compound is a potent dual PPARα/γ agonist that demonstrated significant efficacy in improving both glycemic control and dyslipidemia in preclinical models and early-stage human trials. Its mechanism of action, rooted in the balanced activation of two key metabolic regulators, provided a strong therapeutic rationale for the treatment of type 2 diabetes and metabolic syndrome. The in vitro data confirmed its high potency on both PPAR isotypes, while in vivo studies in various rodent models highlighted its ability to lower glucose, insulin, and triglycerides effectively. Despite its promising metabolic profile, the development of this compound, like several other dual PPAR agonists ("glitazars"), was discontinued due to safety concerns, particularly regarding potential cardiovascular and other adverse effects that emerged for the drug class. Nevertheless, the study of this compound has provided invaluable insights into the complex biology of PPARs and continues to serve as an important case study for researchers in the field of metabolic drug discovery.

References

- 1. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

Ragaglitazar: A Technical Whitepaper on a Dual PPARα/γ Agonist for Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ragaglitazar (formerly DRF-2725, NNC-61-0029) is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its potential application in the management of metabolic syndrome. This compound demonstrated significant efficacy in improving both glycemic control and dyslipidemia in various animal models and in clinical trials with type 2 diabetic patients. Its mechanism of action involves the combined benefits of PPARα activation, primarily impacting lipid metabolism, and PPARγ activation, which enhances insulin sensitivity. Despite its promising metabolic effects, the clinical development of this compound was discontinued due to safety concerns, specifically the observation of bladder tumors in rodent carcinogenicity studies. This document summarizes the key findings, presents quantitative data in structured tables, outlines the methodologies of pivotal experiments, and provides visualizations of its mechanism of action and experimental workflows.

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. Key features include insulin resistance, visceral obesity, atherogenic dyslipidemia, and hypertension. The pathophysiology of metabolic syndrome is complex, with insulin resistance and chronic inflammation playing central roles.

The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism. The three main isoforms are:

-

PPARα: Highly expressed in the liver, heart, and skeletal muscle. Its activation primarily leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ: Predominantly expressed in adipose tissue. Its activation enhances insulin sensitivity, promotes adipocyte differentiation, and facilitates glucose uptake.

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid metabolism and energy homeostasis.

This compound was developed as a dual PPARα/γ agonist with the therapeutic goal of simultaneously addressing both the insulin resistance and dyslipidemia components of metabolic syndrome.

Mechanism of Action

This compound functions as a ligand for both PPARα and PPARγ, binding to these nuclear receptors and modulating the transcription of their target genes. Upon activation by this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their expression.[1]

The dual agonism of this compound results in a multi-faceted approach to treating metabolic syndrome:

-

PPARγ Activation:

-

Enhances insulin sensitivity in peripheral tissues (adipose tissue, skeletal muscle, and liver).

-

Increases the expression of genes involved in glucose uptake, such as GLUT4.[1]

-

Promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids, thus reducing their circulation and mitigating lipotoxicity.

-

Reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6 from adipose tissue.[1]

-

-

PPARα Activation:

-

Increases hepatic fatty acid uptake and β-oxidation.[1]

-

Decreases hepatic triglyceride synthesis and VLDL secretion.

-

Increases the expression of lipoprotein lipase (LPL), leading to enhanced clearance of triglyceride-rich lipoproteins.

-

Increases HDL cholesterol levels by stimulating the expression of apolipoproteins A-I and A-II.

-

Reduces circulating levels of apolipoprotein C-III, an inhibitor of LPL.

-

Signaling Pathway Diagram

Preclinical Studies

This compound was evaluated in several animal models of insulin resistance, dyslipidemia, and obesity.

In Vitro PPAR Transactivation Assay

Objective: To determine the potency and selectivity of this compound for PPARα and PPARγ.

General Methodology: A cell-based transactivation assay is typically used. This involves co-transfecting a suitable cell line (e.g., HEK293 or COS-1) with two plasmids:

-

An expression vector for a chimeric protein containing the ligand-binding domain (LBD) of either human PPARα or PPARγ fused to the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4).

-

A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) linked to a reporter gene (e.g., luciferase).

Transfected cells are then incubated with varying concentrations of this compound. If this compound binds to the PPAR LBD, the chimeric protein activates the transcription of the reporter gene, leading to a measurable signal (e.g., light emission from luciferase). The potency (EC50) and maximal activation are determined from the dose-response curves.

Results: this compound demonstrated potent activation of both PPARα and PPARγ.[2]

| Receptor | This compound EC50 | Rosiglitazone (PPARγ agonist) EC50 | WY 14,643 (PPARα agonist) EC50 |

| PPARγ | 324 nM | 196 nM | No significant activation |

| PPARα | 270 nM | No significant activation | 8.1 µM |

Data from Chakrabarti et al., 2003.

Animal Models of Metabolic Syndrome

Methodology: Male ob/ob mice were treated orally with this compound, rosiglitazone, or vehicle for a specified period (e.g., 9 days). Blood samples were collected to measure plasma glucose, triglycerides, free fatty acids (FFAs), and insulin levels. An oral glucose tolerance test (OGTT) was performed at the end of the treatment period.

Results: this compound dose-dependently reduced plasma glucose, triglycerides, FFAs, and insulin. It also significantly improved glucose tolerance.

| Parameter | This compound ED50 (mg/kg) |

| Plasma Glucose | <0.03 |

| Triglycerides | 6.1 |

| Insulin | <0.1 |

Data from Chakrabarti et al., 2003.

Methodology: Male Zucker fa/fa rats were treated orally with this compound, rosiglitazone, or vehicle. Parameters measured included plasma triglycerides, FFAs, and insulin. Hepatic triglyceride secretion rate and triglyceride clearance kinetics were also assessed.

Results: this compound dose-dependently reduced plasma triglycerides, FFAs, and insulin. At a dose of 3 mg/kg, it produced a 74% reduction in triglycerides and a 53% reduction in insulin. It also improved hepatic triglyceride secretion and plasma triglyceride clearance.

Methodology: Rodents were fed a high-fat diet to induce hyperlipidemia. Animals were then treated with this compound, fenofibrate (a PPARα agonist), or vehicle. Plasma lipids were measured.

Results: In high-fat-fed rats, the ED50 for triglyceride and cholesterol lowering were 3.95 mg/kg and 3.78 mg/kg, respectively. In high-fat-fed hamsters, a 1 mg/kg dose of this compound reduced triglycerides by 83% and total cholesterol by 61%.

Experimental Workflow Diagram: Preclinical Animal Study

Clinical Studies

This compound entered clinical trials to evaluate its safety and efficacy in patients with type 2 diabetes.

Dose-Ranging Study in Type 2 Diabetic Patients

Objective: To assess the efficacy and safety of different doses of this compound in hypertriglyceridemic subjects with type 2 diabetes.

Methodology: A 12-week, double-blind, randomized, placebo-controlled study was conducted. A total of 177 subjects were randomized to receive placebo, this compound (0.1, 1, 4, or 10 mg/day), or open-label pioglitazone (45 mg/day). Efficacy parameters included fasting plasma glucose (FPG), triglycerides, other lipids, HbA1c, and insulin.

Results: this compound demonstrated dose-dependent improvements in both glycemic and lipid parameters.

Table 1: Percent Change from Baseline in Glycemic and Lipid Parameters (12 weeks)

| Parameter | Placebo | This compound 1 mg | This compound 4 mg | This compound 10 mg | Pioglitazone 45 mg |

| Fasting Plasma Glucose | +5% | -21% | -30% | -32% | -21% |

| Triglycerides | +12% | -40% | -62% | -51% | -27% |

| HDL Cholesterol | -1% | +20% | +31% | +26% | +13% |

| LDL Cholesterol | +10% | -1% | -14% | -19% | +13% |

| Free Fatty Acids | +10% | -36% | -54% | -62% | -33% |

| HbA1c (absolute change) | +0.2% | -0.5% | -1.3% | -1.1% | -0.3% |

Data adapted from Saad et al., 2004.

Pharmacokinetics and Safety

Pharmacokinetics: In healthy subjects and patients with type 2 diabetes, this compound was rapidly absorbed with a time to maximum concentration (tmax) of 1.5-1.7 hours. The half-life (t1/2) after multiple dosing was approximately 104 hours in healthy subjects and 122 hours in patients.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Single Dose (Healthy Subjects) | Multiple Doses (Healthy Subjects) | Multiple Doses (T2D Patients) |

| tmax (hours) | 1.5 - 1.7 | 1.5 - 1.7 | 1.5 - 1.7 |

| t1/2 (hours) | ~80 | ~104 | ~122 |

Data from a study on the pharmacokinetics, pharmacodynamics, and tolerability of this compound.

Safety and Tolerability: Common adverse events observed in clinical trials were typical of the thiazolidinedione (PPARγ agonist) class and included edema, weight gain, leukopenia, and anemia. These events were more frequent at higher doses.

Discontinuation of Development

In July 2002, Novo Nordisk announced the suspension of the clinical development of this compound. This decision was based on findings from preclinical carcinogenicity studies in rodents, which revealed the development of bladder tumors. Although it was suggested that these tumors might be a rodent-specific effect, for patient safety, all ongoing clinical trials were halted. A subsequent benefit/risk assessment led to the permanent discontinuation of the this compound development program.

Conclusion

This compound, as a dual PPARα/γ agonist, demonstrated a robust and promising efficacy profile for the treatment of metabolic syndrome. Its ability to concurrently improve insulin sensitivity and correct dyslipidemia addressed the core components of this complex disorder. Preclinical and clinical data consistently showed significant reductions in plasma glucose, triglycerides, and FFAs, along with an increase in HDL cholesterol.

However, the emergence of a significant safety signal in long-term animal studies ultimately led to the cessation of its development. The case of this compound highlights the critical importance of long-term safety and toxicology studies in drug development and serves as a reminder of the challenges in translating promising metabolic efficacy into a safe and viable therapeutic agent. The insights gained from the study of this compound and other "glitazars" continue to inform the development of newer generations of selective PPAR modulators and other therapeutic strategies for metabolic diseases.

References

- 1. Biochemical mechanism of insulin sensitization, lipid modulation and anti-atherogenic potential of PPAR alpha/gamma dual agonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Ragaglitazar: A Dual PPARα/γ Agonist for the Management of Dyslipidemia and Hyperglycemia

A Technical Review of a Promising Metabolic Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ragaglitazar is a dual-acting agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that are central regulators of lipid and glucose metabolism. By simultaneously activating both isoforms, this compound offers a novel therapeutic approach to address the intertwined pathologies of dyslipidemia and insulin resistance, which are characteristic features of type 2 diabetes and the metabolic syndrome. This technical guide provides an in-depth overview of the preclinical and clinical data on this compound's effects on lipid metabolism and glucose homeostasis, details the experimental protocols used in its evaluation, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action: Dual PPARα and PPARγ Activation

This compound's therapeutic effects stem from its ability to bind to and activate both PPARα and PPARγ, leading to the transcription of a wide array of genes involved in metabolic control.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation by this compound leads to increased fatty acid uptake and oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Key target genes upregulated by PPARα activation include those encoding for lipoprotein lipase (LPL), acyl-CoA oxidase (ACO), and carnitine palmitoyltransferase 1 (CPT1).[1][2] Conversely, it downregulates the expression of apolipoprotein CIII (ApoCIII), an inhibitor of LPL.[1]

-

PPARγ Activation: Predominantly found in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin sensitivity. This compound's activation of PPARγ promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing their circulating levels and mitigating lipotoxicity in other tissues like the liver and muscle.[3] This action, coupled with the upregulation of glucose transporter type 4 (GLUT4), enhances insulin-stimulated glucose uptake and improves overall glycemic control.[3]

The dual agonism of this compound thus provides a comprehensive approach to managing the metabolic dysregulation seen in type 2 diabetes by simultaneously addressing both lipid and glucose abnormalities.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on various metabolic parameters.

Table 1: Effects of this compound in Preclinical Models

| Animal Model | Treatment and Dose | Duration | Change in Plasma Glucose | Change in Plasma Triglycerides | Change in Plasma Insulin | Change in HDL Cholesterol | Reference |

| ob/ob mice | This compound (oral) | 9 days | ED₅₀ <0.03 mg/kg | ED₅₀ 6.1 mg/kg | ED₅₀ <0.1 mg/kg | Not Reported | |

| Zucker fa/fa rats | This compound (3 mg/kg, oral) | 9 days | Not Reported | ↓ 74% | ↓ 53% | Not Reported | |

| High-fat-fed rats | This compound (oral) | Not Specified | Not Reported | ED₅₀ 3.95 mg/kg | Not Reported | ED₅₀ 0.29 mg/kg | |

| High-fat-fed hamsters | This compound (1 mg/kg, oral) | 15 days | Not Reported | ↓ 83% | Not Reported | Not Reported | |

| Zucker diabetic fatty (ZDF) rats (prevention) | This compound | Not Specified | ↓ 68% | ↓ 48-77% | Not Reported | Not Reported | |

| Zucker diabetic fatty (ZDF) rats (intervention) | This compound | Not Specified | Not Reported | ↓ 48-77% | Not Reported | Not Reported |

Table 2: Effects of this compound in Human Clinical Trials

| Study Population | Treatment and Dose | Duration | Change in Fasting Plasma Glucose (FPG) | Change in Triglycerides | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |

| Type 2 Diabetes Patients | This compound (4 mg, oral) | 21 days | ↓ 18% | ↓ 36% | ↓ 21% | ↑ 33% | |

| Type 2 Diabetes Patients (hypertriglyceridemic) | This compound (1 mg, oral) | 12 weeks | -48 mg/dl | ↓ 40% | Not Significant | ↑ 20% | |

| Type 2 Diabetes Patients (hypertriglyceridemic) | This compound (4 mg, oral) | 12 weeks | -74 mg/dl | ↓ 62% | ↓ 14% | ↑ 31% | |

| Type 2 Diabetes Patients (hypertriglyceridemic) | This compound (10 mg, oral) | 12 weeks | -77 mg/dl | ↓ 51% | ↓ 19% | Not Significant |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Assays

1. PPAR Transactivation Assay:

-

Objective: To determine the ability of this compound to activate PPARα and PPARγ.

-

Cell Line: HepG2 cells are commonly used.

-

Method:

-

Cells are seeded in multi-well plates and transiently transfected with plasmids encoding for the ligand-binding domain of human PPARα or PPARγ fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 response element upstream of a luciferase gene. A plasmid constitutively expressing Renilla luciferase is co-transfected as an internal control for transfection efficiency.

-

Following transfection, cells are treated with varying concentrations of this compound, a known PPARα agonist (e.g., WY 14,643), a known PPARγ agonist (e.g., rosiglitazone), or vehicle control.

-

After an incubation period (typically 24 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The relative luciferase activity (firefly/Renilla) is calculated to determine the fold activation of the PPAR receptor by the compound. EC₅₀ values are determined from the dose-response curves.

-

2. 3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay:

-

Objective: To assess the effect of this compound on adipogenesis and insulin-stimulated glucose uptake.

-

Cell Line: 3T3-L1 preadipocytes.

-

Method:

-

Differentiation:

-

3T3-L1 preadipocytes are grown to confluence.

-

Differentiation is induced by treating the cells with a cocktail typically containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin. This compound can be included in this differentiation medium to assess its direct effects on adipogenesis.

-

After 2-3 days, the medium is replaced with a medium containing only insulin, and cells are maintained for several more days until mature adipocytes with visible lipid droplets are formed.

-

-

Glucose Uptake:

-

Differentiated 3T3-L1 adipocytes are serum-starved and then stimulated with insulin in the presence or absence of this compound.

-

Glucose uptake is measured by adding a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, for a short period.

-

The reaction is stopped, and cells are lysed. The amount of incorporated radioactivity is measured by scintillation counting.

-

-

3. HepG2 Triglyceride Biosynthesis Assay:

-

Objective: To evaluate the impact of this compound on triglyceride synthesis in liver cells.

-

Cell Line: HepG2 human hepatoma cells.

-

Method:

-

HepG2 cells are cultured in the presence of a fatty acid substrate (e.g., oleic acid) and varying concentrations of this compound or a control compound.

-

To measure triglyceride synthesis, a radiolabeled precursor, such as [¹⁴C]glycerol or [¹⁴C]acetate, is added to the culture medium.

-

After incubation, intracellular lipids are extracted.

-

The lipid extracts are separated by thin-layer chromatography (TLC), and the radioactivity incorporated into the triglyceride fraction is quantified.

-

In Vivo Animal Studies

1. Animal Models:

-

ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.

-

Zucker fa/fa Rats: These rats have a mutation in the leptin receptor gene, resulting in obesity, hyperinsulinemia, and insulin resistance.

-

High-Fat Diet (HFD)-Induced Models: Rodents (rats, mice, hamsters) are fed a diet rich in saturated fats to induce obesity, dyslipidemia, and insulin resistance, mimicking a common human etiology.

2. Oral Glucose Tolerance Test (OGTT):

-

Objective: To assess the effect of this compound on glucose disposal.

-

Protocol:

-

Animals are fasted overnight.

-

A baseline blood sample is collected from the tail vein.

-

A concentrated glucose solution is administered orally via gavage.

-

Blood samples are collected at various time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.

-

Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

3. Hyperinsulinemic-Euglycemic Clamp:

-

Objective: To directly measure insulin sensitivity.

-

Protocol:

-

Rats are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.

-

After an overnight fast, a continuous infusion of insulin is initiated to raise plasma insulin to a high physiological level.

-

A variable infusion of glucose is started to maintain blood glucose at a constant, euglycemic level.

-

Arterial blood samples are taken frequently to monitor blood glucose and adjust the glucose infusion rate.

-

The steady-state glucose infusion rate required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.

-

4. Measurement of Plasma Lipids and Glucose:

-

Sample Collection: Blood is typically collected from fasted animals.

-

Analysis: Plasma is separated by centrifugation, and concentrations of triglycerides, total cholesterol, HDL cholesterol, LDL cholesterol, free fatty acids, and glucose are determined using commercially available enzymatic assay kits.

Mandatory Visualizations

Caption: this compound's dual PPARα/γ activation pathway.

Caption: In vivo experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound has demonstrated significant potential as a dual PPARα/γ agonist, effectively improving both lipid profiles and glycemic control in a range of preclinical and clinical settings. Its mechanism of action targets the core metabolic defects of type 2 diabetes and the metabolic syndrome. The data presented herein underscore its efficacy in reducing triglycerides and plasma glucose while increasing HDL cholesterol and enhancing insulin sensitivity.

However, it is important to note that the development of several dual PPAR agonists, including this compound, was halted due to safety concerns, such as an increased incidence of adverse events like edema and anemia at higher doses, and findings of bladder tumors in rodents for some compounds in this class. These findings highlight the challenges in balancing the potent metabolic benefits of dual PPAR activation with a favorable safety profile.

Future research in this area should focus on developing next-generation dual or partial PPAR agonists with improved tissue selectivity and a reduced risk of adverse effects. A deeper understanding of the distinct downstream signaling pathways activated by different ligands could pave the way for the design of safer and more effective therapies for metabolic diseases.

References

Foundational Studies on Ragaglitazar's Anti-Diabetic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ragaglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This dual agonism confers a unique therapeutic profile, positioning this compound as a promising agent for the management of type 2 diabetes by concurrently addressing hyperglycemia and dyslipidemia. This technical guide provides an in-depth overview of the foundational studies that have elucidated the anti-diabetic effects of this compound. It includes a detailed examination of its mechanism of action, a compilation of quantitative data from pivotal preclinical and clinical studies, and comprehensive descriptions of the experimental protocols employed in this research.

Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors.[1][2] This dual activation modulates the expression of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and a more favorable lipid profile.[3][4]

PPARγ Activation and Insulin Sensitization

Activation of PPARγ, predominantly expressed in adipose tissue, skeletal muscle, and the liver, is the primary mechanism behind this compound's insulin-sensitizing effects.[4] This leads to:

-

Enhanced Glucose Uptake: Upregulation of glucose transporters (e.g., GLUT4) in muscle and fat cells, facilitating the clearance of glucose from the bloodstream.

-

Adipocyte Differentiation: Promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.

-

Modulation of Adipokines: Regulates the secretion of adipokines, such as increasing adiponectin, which enhances insulin sensitivity.

PPARα Activation and Lipid Modulation

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. This compound's activation of PPARα leads to:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in circulating free fatty acids (FFAs).

-

Reduced Triglyceride Synthesis: Decreased hepatic production of triglycerides.

-

Improved Lipoprotein Profile: Increased levels of high-density lipoprotein (HDL) cholesterol and decreased levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol.

The synergistic action on both PPAR isoforms results in a comprehensive approach to managing the metabolic dysregulation characteristic of type 2 diabetes.

Caption: this compound's dual activation of PPARα and PPARγ signaling pathways.

Quantitative Data from Foundational Studies

The anti-diabetic and lipid-lowering efficacy of this compound has been demonstrated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.

Preclinical Studies

Table 1: Effects of this compound in ob/ob Mice

| Parameter | Dose (mg/kg) | % Reduction vs. Control |

| Plasma Glucose | <0.03 (ED₅₀) | - |

| Triglycerides | 6.1 (ED₅₀) | - |

| Insulin | <0.1 (ED₅₀) | - |

Table 2: Effects of this compound in Zucker fa/fa Rats

| Parameter | Dose (mg/kg) | % Reduction vs. Control |

| Triglycerides | 3 | 74 |

| Free Fatty Acids | 3 | 53 |

| Insulin | 3 | 53 |

| Hepatic Triglyceride Secretion | 3 | 32 |

| Triglyceride Clearance | 3 | 50 |

Table 3: Comparative Efficacy of this compound and Pioglitazone in Zucker Diabetic Fatty (ZDF) Rats (Prevention Therapy)

| Parameter | This compound | Pioglitazone |

| HOMA-IR (% reduction) | -71 | -72 |

| Hyperglycemia (% reduction) | -68 | -68 |

| Plasma Lipids (% reduction) | 48-77 | Similar to this compound |

| HOMA-β (fold improvement) | >3 | No significant improvement |

| Glucose Infusion Rate during clamp (% increase) | 60 | Not reported |

Clinical Studies

Table 4: Effects of this compound in a 12-Week, Double-Blind, Placebo-Controlled Dose-Ranging Study in Type 2 Diabetic Subjects

| Parameter | 1 mg this compound | 4 mg this compound | 10 mg this compound | Placebo |

| Change in Fasting Plasma Glucose (mg/dL) | -48 | -74 | -77 | +22.5 |

| Change in A1C (%) | -0.5 | -1.3 | -1.1 | +0.8 |

| % Change in Triglycerides | -40 | -62 | -51 | Increase |

| % Change in Free Fatty Acids | -36 | -54 | -62 | - |

| % Change in LDL Cholesterol | - | -14 | -19 | - |

| % Change in HDL Cholesterol | +20 | +31 | - | Unchanged |

| % Change in Total Cholesterol | - | -16 | -15 | - |

| % Change in Apolipoprotein B | -13 | -29 | -25 | - |

Table 5: Effects of 4 mg this compound for 21 Days in Patients with Type 2 Diabetes

| Parameter | Mean % Decrease from Baseline |

| Fasting Plasma Glucose | 18 |

| C-peptide | 18 |

| Fructosamine | 6 |

| Triglycerides | 36 |

| Free Fatty Acids | 49 |